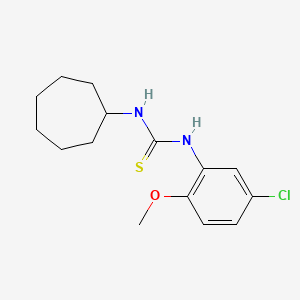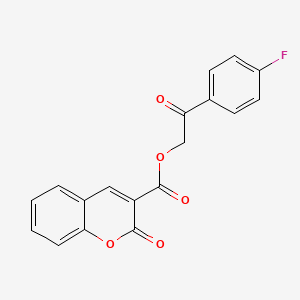![molecular formula C31H31ClN4O3 B10875405 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10875405.png)
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with a molecular formula of
C21H19ClN2O3
, is a fascinating member of the piperidine-based heterocyclic family. Its structure combines a quinoline moiety, a phenyl group, and a morpholine ring. Let’s explore its synthesis, reactions, applications, and more.Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 6-chloro-2-oxo-4-phenylquinoline with N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide. The reaction typically occurs under suitable solvent conditions and with appropriate catalysts.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic strategies to obtain this compound in reasonable yields.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to modified functional groups.
Substitution: Substituents on the phenyl ring can be replaced by various nucleophiles.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of the piperidine and morpholine rings.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromium trioxide (CrO3
). Reducing agents such as lithium aluminum hydride (Reduction: LiAlH4
) or hydrogen gas (catalyzed by palladium on carbon).Substitution: Nucleophiles like amines or alkoxides.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products depend on the reaction conditions and the substituents involved. Isolated intermediates or derivatives may exhibit distinct properties.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Activity: Investigate its effects on cellular processes, receptors, or enzymes.
Drug Development: Assess its pharmacological properties and potential therapeutic applications.
Materials Science: Explore its use in materials, coatings, or sensors.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it with related quinoline-based structures. Its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C31H31ClN4O3 |
|---|---|
Molecular Weight |
543.1 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(4-morpholin-4-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C31H31ClN4O3/c32-23-8-13-27-26(19-23)28(21-5-2-1-3-6-21)29(31(38)34-27)36-14-4-7-22(20-36)30(37)33-24-9-11-25(12-10-24)35-15-17-39-18-16-35/h1-3,5-6,8-13,19,22H,4,7,14-18,20H2,(H,33,37)(H,34,38) |
InChI Key |
FMIYFWSCUFULAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875325.png)
![4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10875329.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875343.png)
![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875364.png)
![Benzaldehyde O~1~-[(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime](/img/structure/B10875371.png)


![7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875398.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875401.png)
![2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875410.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10875416.png)
![methyl 4-[({[5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10875417.png)
![N-[2-(3-{[4-(2-chloro-6-nitrophenoxy)benzyl]oxy}quinoxalin-2-yl)phenyl]acetamide](/img/structure/B10875419.png)
